molecular formula C6H10O3 B14900155 Methyl 2-methoxycyclopropanecarboxylate

Methyl 2-methoxycyclopropanecarboxylate

Cat. No.: B14900155
M. Wt: 130.14 g/mol
InChI Key: CXSOIAZZNZFSSR-UHFFFAOYSA-N
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Description

Methyl 2-methoxycyclopropanecarboxylate is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative, characterized by the presence of a methoxy group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxycyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene using a methoxy-substituted diazo compound. The reaction typically requires a metal catalyst, such as rhodium or copper, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxycyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methoxycyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methoxycyclopropanecarboxylate involves its interaction with various molecular targets. The methoxy and carboxylate groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclopropane ring’s strain energy also plays a role in its reactivity and interactions.

Comparison with Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: This compound has a similar ester group but features a cyclopentanone ring instead of a cyclopropane ring.

    Ethyl 2-oxocyclopentanecarboxylate: Similar to methyl 2-oxocyclopentanecarboxylate but with an ethyl ester group.

Uniqueness: Methyl 2-methoxycyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts distinct reactivity and strain energy compared to larger ring systems. This makes it valuable in synthetic chemistry for constructing complex molecular architectures.

Properties

IUPAC Name

methyl 2-methoxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-5-3-4(5)6(7)9-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSOIAZZNZFSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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